4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide
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Overview
Description
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide is an organic compound with a complex structure that includes a thiazole ring, a sulfonamide group, and a chlorobenzene moiety
Scientific Research Applications
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antitumor agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic applications.
Mechanism of Action
Target of Action
Many sulfonamide compounds, like “4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide”, are known to inhibit the enzyme carbonic anhydrase, which plays a key role in regulating pH and fluid balance in the body .
Mode of Action
Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthetase. By competing with PABA, sulfonamides prevent the synthesis of dihydrofolic acid, a precursor of the B vitamin folic acid, which is necessary for the synthesis of nucleic acids and the growth of the organism .
Biochemical Pathways
The inhibition of carbonic anhydrase by sulfonamides can disrupt several biochemical pathways, including the conversion of carbon dioxide and water into bicarbonate and protons, a reaction that is crucial for maintaining pH balance and transporting carbon dioxide out of tissues .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of sulfonamides can vary widely depending on their specific chemical structure. Generally, they are well absorbed from the gastrointestinal tract and are distributed throughout body tissues. They are primarily excreted unchanged in the urine .
Result of Action
The inhibition of carbonic anhydrase by sulfonamides can lead to a decrease in the concentration of hydrogen ions in the stomach, potentially reducing the acidity of gastric secretions. In addition, the disruption of folic acid synthesis can inhibit the growth of certain organisms, which is why sulfonamides are often used as antibiotics .
Action Environment
The action, efficacy, and stability of sulfonamides can be influenced by various environmental factors, including pH, temperature, and the presence of other substances that can interact with the compound. For example, the efficacy of sulfonamides can be reduced in acidic environments, as they are less soluble in such conditions .
Preparation Methods
The synthesis of 4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with an α-halo ketone in the presence of a solvent like ethanol.
Introduction of the sulfonamide group: This step involves the reaction of the thiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Chlorination: The final step involves the chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.
Chemical Reactions Analysis
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can undergo various chemical reactions, including:
Comparison with Similar Compounds
4-chloro-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide can be compared with similar compounds such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a thiazole ring and a chlorobenzene moiety but differs in the substitution pattern and the presence of a fluorophenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which can enhance its binding affinity and specificity for biological targets .
Properties
IUPAC Name |
4-chloro-N-[2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O2S2/c1-13-3-5-15(6-4-13)19-22-14(2)18(25-19)11-12-21-26(23,24)17-9-7-16(20)8-10-17/h3-10,21H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGFQJQWCIUMDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(S2)CCNS(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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